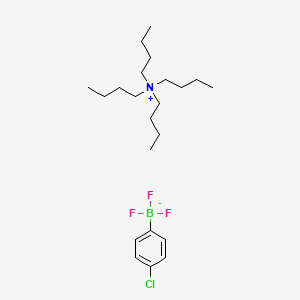![molecular formula C24H16ClF5N4S B3037104 7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 439097-22-0](/img/structure/B3037104.png)
7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Overview
Description
7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H16ClF5N4S and its molecular weight is 522.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Regioselective Bromination
Martins et al. (2009) explored the regioselective synthesis and bromination of halomethylated pyrazolo[1,5-a]pyrimidines. Their work provides valuable insights into the synthetic routes for derivatives of pyrazolo[1,5-a]pyrimidines, which include your chemical of interest (Martins et al., 2009).
Molecular Structure Analysis
Frizzo et al. (2009) conducted a detailed molecular structure analysis of pyrazolo[1,5-a]pyrimidines using X-ray diffractometry and theoretical studies. This research provides fundamental understanding of the structural properties of these compounds (Frizzo et al., 2009).
Chemical Reactions and Applications
Khutova et al. (2013, 2014) examined the reactions of pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride. Their research contributes to the understanding of the chemical behavior and potential applications of pyrazolo[1,5-a]pyrimidine derivatives in different conditions (Khutova et al., 2013) (Khutova et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This study showcases the therapeutic potential of such compounds (Rahmouni et al., 2016).
Synthesis and Antimicrobial Activities
Abdelhamid et al. (2016) focused on the green synthesis of pyrazolo[1,5-a]pyrimidines and their antimicrobial activities. Their research contributes to the understanding of eco-friendly synthetic routes and potential pharmaceutical applications (Abdelhamid et al., 2016).
Novel Synthesis Methods
Li-feng (2011) reported the synthesis and characterization of new pyrazolo[1,5-a] pyrimidine derivatives, providing insights into novel methods of creating such compounds (Li-feng, 2011).
Cyclocondensation Studies
Desenko et al. (1998) investigated the cyclocondensation of triazolo[1,5-a]pyrimidine, contributing to the understanding of complex chemical processes involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Desenko et al., 1998).
Crystal Structure and Biological Activity
Liu et al. (2016) synthesized a pyrazolo[1,5-a]pyrimidine derivative and studied its crystal structure and biological activity, particularly its inhibitory effects on cancer cell lines (Liu et al., 2016).
Synthesis of Heterocycles with Antimicrobial Properties
Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the pyrazolo[1,5-a]pyrimidine structure and evaluated their antimicrobial properties (Bondock et al., 2008).
Antibacterial Activity and Protein Interactions
He et al. (2020) synthesized water-soluble pyrazolo[1,5-a]pyrimidine derivatives and investigated their antibacterial activity and interactions with plasma proteins (He et al., 2020).
Regioselective Synthesis of Carboxamides
Drev et al. (2014) studied the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, contributing to the knowledge of precise and controlled chemical synthesis of these compounds (Drev et al., 2014).
Catalytic Actions in Synthesis
Miyashita et al. (1990) explored the catalytic actions of azolium salts in the synthesis of pyrazolo[3,4-d]pyrimidines, providing insights into efficient and innovative synthetic methods (Miyashita et al., 1990).
Ultrasound Assisted Synthesis
Kaping et al. (2020) developed an ultrasound-assisted synthesis method for pyrazolo[1,5-a]pyrimidines, showcasing an innovative approach to synthesizing these compounds (Kaping et al., 2020).
Anticancer Activities of Derivatives
Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activities, highlighting the potential medicinal applications of these compounds (Abdellatif et al., 2014).
Novel Synthesis of Trifluoromethylated Derivatives
Jismy et al. (2018) reported on a novel synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, emphasizing the development of new derivatives with potential biological significance (Jismy et al., 2018).
Antagonists of Serotonin Receptors
Ivachtchenko et al. (2013) synthesized pyrazolo[1,5-a]pyrimidines as antagonists of serotonin 5-HT6 receptors, showcasing the potential therapeutic applications of these compounds in neuroscience (Ivachtchenko et al., 2013).
Amplification of Phleomycin
Brown et al. (1979) investigated pyrazolo[3,4-d]pyrimidine derivatives as amplifiers of phleomycin, contributing to the understanding of these compounds in enhancing the efficacy of other drugs (Brown et al., 1979).
Synthesis of Tetraheterocyclic Systems
El-Essawy (2010) synthesized pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines for the preparation of tetraheterocyclic systems, indicating the versatility of these compounds in creating complex chemical structures (El-Essawy, 2010).
Nonsteroidal Anti-inflammatory Drugs
Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal anti-inflammatory drugs without ulcerogenic activity, demonstrating the potential for safer pain-relieving medications (Auzzi et al., 1983).
properties
IUPAC Name |
7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF5N4S/c1-13-3-4-14(2)33(13)19-9-10-35-22(19)18-12-21-31-17(11-20(23(25,26)27)34(21)32-18)15-5-7-16(8-6-15)24(28,29)30/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGMPKDNYMWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF5N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103807 | |
| Record name | 7-(Chlorodifluoromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
CAS RN |
439097-22-0 | |
| Record name | 7-(Chlorodifluoromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439097-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Chlorodifluoromethyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



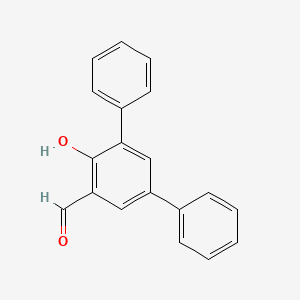
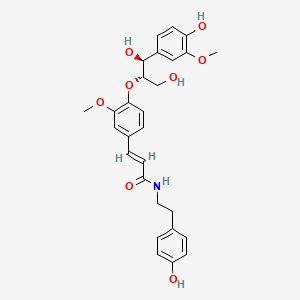
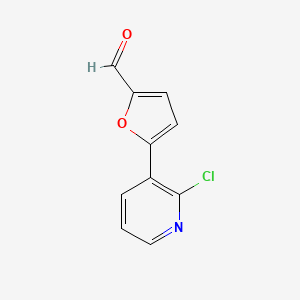
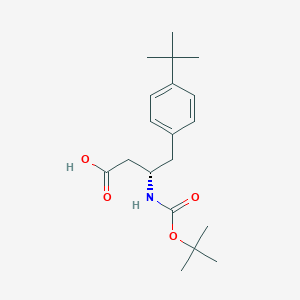
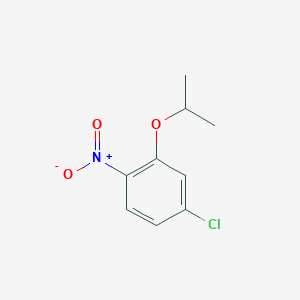
![5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037031.png)
![5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037032.png)
![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![7-bromo-9-chloro-1H,2H,3H-cyclopenta[b]quinoline](/img/structure/B3037035.png)
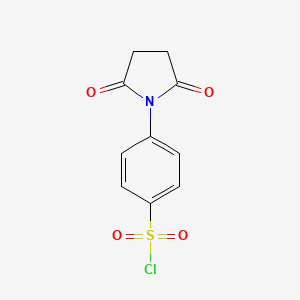
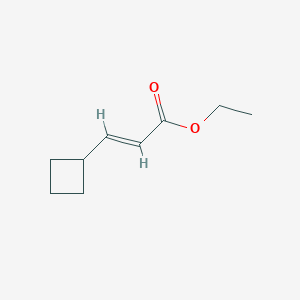
![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)

